4-chloro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazolo-thiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent like tetrahydrofuran.
Introduction of Methoxyphenyl Group: This step can be achieved through a substitution reaction, where the methoxyphenyl group is introduced using a suitable reagent.
Introduction of Chloro Group: The chloro group can be introduced via a halogenation reaction, using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles or electrophiles, in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Triazole Derivatives: Compounds containing the triazole ring, widely studied for their pharmacological properties.
Sulfonamide Derivatives: Compounds containing the sulfonamide group, used in various therapeutic applications.
The uniqueness of 4-CHLORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN4O3S2 |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-13-18(11-12-22-30(26,27)17-9-5-15(21)6-10-17)29-20-23-19(24-25(13)20)14-3-7-16(28-2)8-4-14/h3-10,22H,11-12H2,1-2H3 |
InChI Key |
OAQIWJNXAZRXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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